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Compound of Interest

Compound Name: Dimethyl d-tartrate

CAS No.: 13171-64-7

Cat. No.: B081414

Get Quote

Abstract & Strategic Value
This guide details the synthesis of (4R,5R)-Dimethyl-18-crown-6 and its functional analogs

starting from the chiral pool material Dimethyl D-tartrate. Unlike commercial racemic crown

ethers, tartrate-derived macrocycles possess

-symmetry, making them indispensable tools for enantiomeric recognition of chiral ammonium
ions (e.g., amino acid esters, primary amines) and as phase-transfer catalysts in asymmetric
synthesis.

The protocol focuses on the "Chiral Diol" route—converting the tartrate diester into a protected

1,4-diol, followed by Williamson ether macrocyclization. This modular approach allows

researchers to swap the linker unit (e.g., pentaethylene glycol vs. 2,6-bis(chloromethyl)pyridine)

to tune the cavity for specific host-guest interactions.

Retrosynthetic Logic & Workflow
The synthesis relies on preserving the stereochemical integrity of the tartrate backbone while

building the macrocyclic ring. The critical checkpoint is the reduction of the diester to the diol;
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incomplete reduction or loss of the acetonide protecting group will lead to polymerization during

the cyclization step.

Synthetic Pathway (Graphviz)
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Figure 1: Modular synthesis pathway converting Dimethyl D-tartrate to Chiral 18-Crown-6.

Experimental Protocols
Phase 1: Scaffold Preparation (The Chiral Diol)
Objective: Create the nucleophilic (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol core.

Step 1: Acetonide Protection
Reaction:

Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and a reflux condenser.

Reagents: Charge Dimethyl D-tartrate (50.0 g, 0.28 mol), 2,2-dimethoxypropane (80 mL),

and anhydrous acetone (200 mL).

Catalysis: Add p-toluenesulfonic acid monohydrate (0.5 g) as the catalyst.

Process: Reflux the mixture for 2 hours. The solution will turn clear yellow.

Mechanism:[1][2] The acid-catalyzed transacetalization locks the 2,3-diols, preventing

racemization and protecting them from the subsequent reduction.

Workup: Neutralize with solid NaHCO₃ (2 g), filter off solids, and concentrate the filtrate

under reduced pressure.
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Purification: Distill the residue under vacuum (approx. 100–110 °C at 0.5 mmHg) or use

directly if NMR shows >95% purity.

Yield: ~90% (Colorless oil).

Step 2: Reduction to Diol
Reaction:

Safety: LiAlH₄ is pyrophoric. Use strictly anhydrous conditions under Nitrogen/Argon.

Setup: Flame-dry a 2 L three-neck flask. Equip with mechanical stirrer, addition funnel, and

N₂ inlet.

Preparation: Suspend LiAlH₄ (12.0 g, 0.31 mol) in anhydrous THF (500 mL) and cool to 0 °C.

Addition: Dissolve the Acetonide Diester (from Step 1, ~50 g) in THF (100 mL). Add dropwise

to the LiAlH₄ slurry over 1 hour. Maintain temp <10 °C.

Reaction: Warm to room temperature and stir for 4 hours.

Quench (Fieser Method): Cool to 0 °C. Carefully add:

12 mL Water

12 mL 15% NaOH solution

36 mL Water

Isolation: Stir until the gray precipitate turns white and granular. Filter through a Celite pad.

Drying: Dry the filtrate over MgSO₄ and concentrate.

Target Product:(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol.

QC Check:

H NMR should show no methyl ester singlets (~3.8 ppm) and new multiplets for
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(~3.6–3.9 ppm).

Phase 2: Macrocyclization (The Crown Formation)
Objective: Close the ring using a high-dilution Williamson ether synthesis.

Reagents Preparation
Linker: Pentaethylene glycol ditosylate (or di-mesylate).

Note: This linker provides the necessary 5 oxygen atoms + 10 carbons to complete the 18-

membered ring (Total: 18 atoms, 6 oxygens).

Base: Sodium Hydride (NaH), 60% dispersion in oil.[2]

Protocol
Activation: In a dry 1 L three-neck flask under N₂, wash NaH (4.0 g, 60% dispersion, 100

mmol) with dry hexane (3x) to remove oil. Suspend in anhydrous THF (400 mL).

Diol Addition: Dissolve the Chiral Diol (8.1 g, 50 mmol) in THF (100 mL). Add slowly to the

NaH suspension at room temperature.

Observation: H₂ gas evolution.[3] Stir for 1 hour to ensure formation of the dialkoxide.

Linker Addition: Dissolve Pentaethylene glycol ditosylate (27.3 g, 50 mmol) in THF (100 mL).

Cyclization: Add the linker solution dropwise to the reaction mixture over 2 hours (use a

syringe pump if available).

Critical Control: Slow addition favors intramolecular cyclization over intermolecular

polymerization.

Reflux: Heat the mixture to reflux for 24–48 hours.

Workup:

Cool to room temperature.[4][5][6]

Quench excess NaH with a small amount of water/methanol.
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Evaporate THF. Dissolve residue in CH₂Cl₂ (200 mL).

Wash with water (2 x 100 mL) and brine.

Purification:

The crude oil is often a brown viscous liquid.

Column Chromatography: Silica Gel using CHCl₃:MeOH (95:5 to 90:10 gradient).

TLC Visualization: Iodine chamber or Dragendorff’s reagent (orange stain for polyethers).

Functional Variation: Pyridino-18-Crown-6
For applications in drug development (specifically enantiomeric separation of protonated

amines), the pyridine-containing analog is superior due to the rigid "anchor" point provided by

the pyridine nitrogen.

Substitute Linker: Instead of Pentaethylene glycol ditosylate, use 2,6-

bis(chloromethyl)pyridine (or the corresponding ditosylate of 2,6-pyridinedimethanol).

Linker Chain: To maintain the 18-crown-6 size, the tartrate diol must first be extended with

ethylene glycol units, OR the pyridine linker must be longer.

Common Route: React the Chiral Diol with Tetraethylene glycol ditosylate to form the

standard crown, OR react the Chiral Diol with 2,6-bis(bromomethyl)pyridine to form a

smaller, rigid macrocycle (often 15-crown-5 analog depending on chain lengths).

Refined Protocol for Pyridino-18-Crown-6: The standard literature route (See Ref 3) reacts

the extended diol (tartrate diol + 2 eq ethylene oxide) with 2,6-pyridineditosylate.

Quality Control & Data Table
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Parameter Specification Method

Appearance
Viscous colorless to pale

yellow oil
Visual

Identity Consistent with structure H NMR (CDCl₃)

Optical Rotation (c=1, CHCl₃) Polarimetry

Purity >95% GC-MS or HPLC

Key NMR Signals

1.45 (s, 6H, acetonide),

3.6-3.8 (m, polyether

backbone)

H NMR

References
Seebach, D., et al. "Preparation of TADDOLs from Tartrate." Organic Syntheses, 1999, 76,[6]

12.

Bradshaw, J. S., et al. "Synthesis of Chiral Diazapyridino-18-crown-6 Ligands."[2] Office of

Naval Research Technical Report, 1996.

Gokel, G. W. "Crown Ethers and Cryptands." Royal Society of Chemistry, 1991. (Standard
text for Williamson ether synthesis conditions).
Behr, J. P., et al. "Chiral Receptor Molecules Derived from Tartaric Acid." Helvetica Chimica
Acta, 1980, 63, 2112.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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